Ethanamine, 2-(butylthio)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanamine, 2-(butylthio)- can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromobutane with cysteamine hydrochloride. The reaction typically proceeds under basic conditions, using a solvent such as ethanol or methanol. The general reaction scheme is as follows:
C4H9Br+HSCH2CH2NH2→C4H9SCH2CH2NH2+HBr
Industrial Production Methods: Industrial production of Ethanamine, 2-(butylthio)- often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions: Ethanamine, 2-(butylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds and bases are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: New substituted ethanamine derivatives.
Scientific Research Applications
Ethanamine, 2-(butylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanamine, 2-(butylthio)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The butylthio group can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.
Comparison with Similar Compounds
Ethanamine, 2-(butylthio)- can be compared with other similar compounds such as:
Ethanamine, 2-(methylthio)-: This compound has a methylthio group instead of a butylthio group, resulting in different chemical and physical properties.
Ethanamine, 2-(ethylthio)-:
Ethanamine, 2-(propylthio)-: Similar to the butylthio derivative but with a propylthio group, affecting its chemical behavior and uses.
Biological Activity
Ethanamine, 2-(butylthio)-, also known as 2-(butylthio)ethylamine, is an organic compound with significant biological activity. This article explores its interactions with biological systems, focusing on enzyme inhibition, protein modification, and potential therapeutic applications.
- Molecular Formula : C₅H₁₃NS
- Molecular Weight : Approximately 115.23 g/mol
- Structure : The compound features a butylthio group attached to an ethylamine backbone, which contributes to its reactivity and biological interactions.
The biological activity of Ethanamine, 2-(butylthio)- primarily arises from its ability to interact with various enzymes and proteins. Its mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic activity. This property is crucial in studies aimed at developing selective enzyme inhibitors for therapeutic purposes.
- Protein Modification : Ethanamine, 2-(butylthio)- can covalently modify amino acid residues within proteins, potentially altering their function and signaling pathways. This modification may lead to changes in cellular responses and metabolic processes.
Antimicrobial Properties
Research indicates that Ethanamine, 2-(butylthio)- exhibits antimicrobial activity. It has been studied for its potential to inhibit the growth of various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of related compounds can have MIC values as low as 50 μg/mL against certain bacterial strains .
Anticancer Potential
Ethanamine, 2-(butylthio)- is also being investigated for its anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell metabolism suggests potential therapeutic applications:
- Cytotoxicity Studies : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) at varying concentrations .
Study on Enzyme Inhibition
A study focused on the inhibition of cytochrome P450 enzymes revealed that compounds similar to Ethanamine, 2-(butylthio)- could effectively inhibit CYP1A1 and CYP1A2 activities. These enzymes are crucial in metabolizing various xenobiotics and carcinogens:
- Inhibition Rates : The study found that certain structural analogs exhibited selective inhibition rates that could be leveraged for therapeutic interventions against drug metabolism-related issues .
Antimicrobial Peptide Interaction
Research into antimicrobial peptides indicated that Ethanamine derivatives could enhance the stability and efficacy of these peptides against a broad spectrum of pathogens. The interaction mechanisms were characterized using biophysical methods:
- Stability Enhancement : The incorporation of thioether groups was shown to improve the antimicrobial stability of peptides, suggesting a potential avenue for drug development using Ethanamine derivatives .
Summary Table of Biological Activities
Properties
CAS No. |
3581-01-9 |
---|---|
Molecular Formula |
C6H15NS |
Molecular Weight |
133.26 g/mol |
IUPAC Name |
2-butylsulfanylethanamine |
InChI |
InChI=1S/C6H15NS/c1-2-3-5-8-6-4-7/h2-7H2,1H3 |
InChI Key |
PQKHJKIUTWBNGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCN |
Origin of Product |
United States |
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